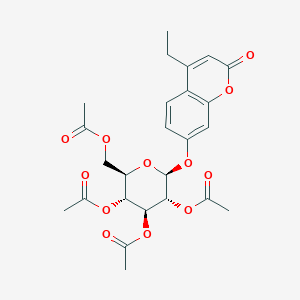![molecular formula C17H26N2O3 B14959203 4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B14959203.png)
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 2-methylpropanoyl group and a propan-2-yloxypropyl group
Métodos De Preparación
The synthesis of 4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Análisis De Reacciones Químicas
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparación Con Compuestos Similares
4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide can be compared with similar compounds such as:
4-(2-amino-2-methylpropyl)phenol: Known for its use in pharmaceuticals and as an intermediate in organic synthesis.
4-(2-((2-hydroxy-3-(2-methylphenoxy)propyl)amino)ethoxy)benzamide hydrochloride: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-(2-methylpropanoylamino)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)16(20)19-15-8-6-14(7-9-15)17(21)18-10-5-11-22-13(3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,18,21)(H,19,20) |
Clave InChI |
RJLDEUHWQHCCNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)



![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B14959159.png)
![N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14959164.png)
methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)

![1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959176.png)
![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14959188.png)
![1-butyl-5-oxo-N-(4-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B14959198.png)

![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14959222.png)
